Magnesium ionophore III

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

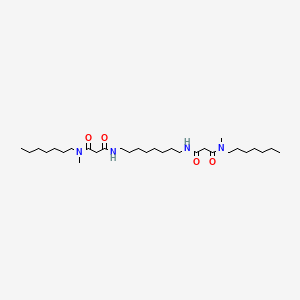

2D Structure

Properties

IUPAC Name |

N'-heptyl-N-[8-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]amino]octyl]-N'-methylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58N4O4/c1-5-7-9-15-19-23-33(3)29(37)25-27(35)31-21-17-13-11-12-14-18-22-32-28(36)26-30(38)34(4)24-20-16-10-8-6-2/h5-26H2,1-4H3,(H,31,35)(H,32,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMJPDBVBJZBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN(C)C(=O)CC(=O)NCCCCCCCCNC(=O)CC(=O)N(C)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337300 | |

| Record name | Magnesium ionophore III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119110-38-2 | |

| Record name | Magnesium ionophore III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Magnesium Ionophore III: A Technical Guide to its Principle of Operation and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium Ionophore III, also known by its chemical name N,N′′-Octamethylenebis(N′-heptyl-N′-methylmalonamide) and the designation ETH 4030, is a highly selective neutral ionophore crucial for the development of magnesium-selective sensors.[1][2] Its primary application lies in the fabrication of ion-selective electrodes (ISEs) for the precise measurement of magnesium ion (Mg²⁺) activity in various complex matrices, including biological fluids like blood serum and environmental water samples.[2][3] This technical guide provides an in-depth overview of the core principles governing the operation of this compound, detailed experimental protocols for its use in creating potentiometric sensors, and key performance data.

Core Principle of Operation

The fundamental principle behind the operation of this compound is its ability to selectively bind and transport magnesium ions across a lipophilic membrane, typically a polymeric matrix such as polyvinyl chloride (PVC).[3][4] This process generates a measurable electrochemical potential difference across the membrane, which directly correlates to the concentration (more accurately, the activity) of magnesium ions in the sample solution.

The ionophore is a lipophilic molecule, meaning it is soluble in fats, oils, and non-polar solvents. This property allows it to be incorporated into a PVC membrane, which acts as a barrier between the aqueous sample solution and an internal reference solution of known magnesium chloride concentration.[2][3] The this compound molecule contains specific binding sites that create a cavity with a high affinity for Mg²⁺ ions. This selective complexation is the cornerstone of its function.

When the ion-selective electrode is immersed in a sample containing magnesium ions, the ionophore molecules at the membrane-sample interface selectively extract Mg²⁺ ions from the aqueous phase into the organic membrane phase. This ion-exchange process creates a phase boundary potential. A similar potential is established at the interface between the membrane and the internal reference solution. The potential difference between the two sides of the membrane is measured by an external voltmeter connected to the internal and external reference electrodes. This measured potential is governed by the Nernst equation and is proportional to the logarithm of the magnesium ion activity in the sample.

Quantitative Performance Data

The efficacy of this compound is characterized by several key performance metrics, which have been determined experimentally. The following tables summarize the quantitative data for a typical magnesium-selective electrode incorporating this compound.

Table 1: Selectivity Coefficients

The selectivity of an ionophore is a critical parameter that describes its preference for the target ion over other potentially interfering ions. The potentiometric selectivity coefficient, KPotMg,M, is a measure of this preference. A smaller value of log KPotMg,M indicates a higher selectivity for Mg²⁺ over the interfering ion M. The data below is for a membrane composed of this compound, PVC, a plasticizer (Chloroparaffin), and an ionic additive (Potassium tetrakis(4-chlorophenyl)borate).[2][3]

| Interfering Ion (M) | log KPotMg,M |

| H⁺ | 1.7[2][3] |

| K⁺ | -3.7[2][3] |

| Li⁺ | -3.1[2][3] |

| Ca²⁺ | 0[2][3] |

| Na⁺ | -3.8[2][3] |

Data obtained by the separate solution method (0.1 M solutions of the chlorides).[2][3]

Table 2: Electrode Response Characteristics

The following table outlines the typical response characteristics of a magnesium-selective electrode based on this compound.

| Parameter | Value | Reference |

| Slope of Linear Regression | 28 mV per decade for Mg²⁺ (at 21°C) | [3] |

| Linear Concentration Range | 10⁻³ to 10⁻¹ M | [3] |

| Detection Limit | log aMg ~ -6.0 | [3] |

| Response Time (95% response) | 0.9 seconds | [3] |

Signaling Pathway and Workflow Diagrams

To visually represent the processes involved, the following diagrams have been generated using Graphviz.

Caption: Selective binding and transport of Mg²⁺ by this compound.

Caption: Workflow for preparing a magnesium-selective electrode.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of a magnesium-selective membrane and the assembly of an ion-selective electrode using this compound.

Recommended Membrane Composition

The optimal performance of the ion-selective electrode is highly dependent on the composition of the membrane. A widely used and effective composition is provided below:[2][3]

| Component | Chemical Name | Weight Percentage |

| Ionophore | This compound (ETH 4030) | 0.99% |

| Ionic Additive | Potassium tetrakis(4-chlorophenyl)borate | 0.64% |

| Plasticizer | Chloroparaffin (60% Chlorine) | 65.58% |

| Polymer Matrix | Poly(vinyl chloride) (PVC), high molecular weight | 32.79% |

Protocol for Membrane Preparation

-

Dissolution of PVC: Weigh the required amount of high molecular weight PVC and dissolve it in a minimal amount of a suitable solvent, typically tetrahydrofuran (B95107) (THF), in a small glass beaker or vial.[3] Gentle warming and stirring can facilitate dissolution.

-

Addition of Components: To the PVC solution, add the pre-weighed amounts of this compound, the plasticizer (Chloroparaffin), and the ionic additive (Potassium tetrakis(4-chlorophenyl)borate).[3]

-

Homogenization: Thoroughly mix the solution until all components are completely dissolved and the mixture is homogenous.[3] An ultrasonic bath can be used to ensure complete dissolution and mixing.

-

Casting the Membrane: Pour the homogenous mixture into a clean, flat glass ring or petri dish placed on a level surface. The volume of the mixture should be sufficient to create a membrane of the desired thickness (typically around 0.1-0.2 mm).

-

Solvent Evaporation: Cover the casting surface with a filter paper to allow for slow evaporation of the THF. This slow evaporation is crucial for forming a uniform and mechanically stable membrane. Allow the solvent to evaporate completely, which may take 24-48 hours at room temperature.

-

Membrane Sectioning: Once the membrane is dry and transparent, carefully peel it from the glass surface. Use a sharp cork borer or a punch to cut out circular membrane sections of the appropriate diameter to fit the electrode body.

Protocol for Electrode Assembly and Conditioning

-

Electrode Body Preparation: Use a commercially available or custom-fabricated electrode body (e.g., from PVC or glass).

-

Membrane Mounting: Securely mount the cut membrane disc at the tip of the electrode body. This can be done using a threaded cap or by gluing the membrane to the electrode body with a PVC/THF slurry. Ensure a watertight seal.

-

Filling with Internal Solution: Fill the electrode body with the internal reference solution. A common internal filling solution for a magnesium ISE is 0.01 M MgCl₂.[2][3]

-

Insertion of Internal Reference Electrode: Insert an internal reference electrode, such as a Ag/AgCl wire, into the internal filling solution. Ensure that the electrode is in contact with the solution and there are no air bubbles trapped inside.

-

Conditioning: Before use, the newly assembled ion-selective electrode must be conditioned. This is typically done by soaking the electrode in a 0.01 M MgCl₂ solution for several hours (e.g., 2-4 hours) to allow the membrane to equilibrate with the magnesium ions.

-

Storage: When not in use, the electrode should be stored in a dilute solution of MgCl₂ (e.g., 10⁻³ M) to maintain the hydration and equilibrium of the membrane.

Conclusion

This compound (ETH 4030) is a pivotal component in the field of potentiometric sensing, enabling the accurate and selective measurement of magnesium ions. Its principle of operation, based on selective complexation and transport of Mg²⁺ across a polymeric membrane, allows for the development of robust and reliable ion-selective electrodes. The quantitative data on its selectivity and response characteristics underscore its high performance, particularly its excellent discrimination against common interfering ions like sodium and potassium. By following the detailed experimental protocols provided, researchers and scientists can effectively fabricate and utilize magnesium-selective electrodes for a wide array of applications in clinical diagnostics, environmental monitoring, and various research endeavors.

References

A Technical Guide to Magnesium Ionophore III (ETH 4030)

For Researchers, Scientists, and Drug Development Professionals

Magnesium ionophore III, also known as ETH 4030, is a highly selective neutral ionophore critical for the development of magnesium-selective electrodes.[1][2] Its primary application lies in the precise measurement of Mg²⁺ activities in biological samples, such as blood serum, and in various research contexts.[1][2] This document provides a comprehensive overview of its fundamental properties, experimental protocols for its use, and its mechanism of action.

Core Properties and Specifications

ETH 4030 is chemically identified as N,N′′-Octamethylene-bis(N′-heptyl-N′-methylmalonamide). This structure is pivotal to its function, enabling it to selectively bind and transport magnesium ions across hydrophobic membranes.

Physicochemical Properties:

-

Synonyms: ETH 4030, this compound

-

CAS Number: 119110-38-2[2]

-

Molecular Formula: C₃₀H₅₈N₄O₄

-

Molecular Weight: 538.81 g/mol [2]

The efficacy of an ionophore is defined by its selectivity for the target ion over other interfering ions. While specific selectivity coefficients for ETH 4030 were not found in the immediate search results, its function is predicated on high selectivity for Mg²⁺ over other physiologically relevant cations like Ca²⁺, Na⁺, and K⁺. The selectivity coefficient (K pot) is a quantitative measure of an electrode's preference for the primary ion over an interfering ion. A smaller selectivity coefficient indicates better selectivity.[3]

Experimental Protocols: Preparation of a Magnesium-Selective Electrode

The most common application of ETH 4030 is in the fabrication of polymer membrane-based ion-selective electrodes (ISEs). The following protocol outlines a general procedure for creating such an electrode.

Preparation of the Ion-Selective Membrane Cocktail

The performance of the ISE is critically dependent on the composition of the membrane. A typical membrane cocktail consists of the ionophore, a polymer matrix, a plasticizer, and a lipophilic salt.

Table 1: Example Membrane Composition

| Component | Typical Weight % | Purpose |

| This compound (ETH 4030) | ~1% | Actively selects and transports Mg²⁺ ions. |

| Poly(vinyl chloride) (PVC) | ~33% | Provides the structural polymer matrix for the membrane. |

| Plasticizer (e.g., o-NPOE) | ~65% | Ensures membrane fluidity and facilitates ion mobility. |

| Lipophilic Salt (e.g., KTpClPB) | ~1% | Reduces membrane resistance and minimizes anion interference. |

Procedure:

-

Precisely weigh each component.

-

Dissolve all components in a volatile solvent, such as tetrahydrofuran (B95107) (THF).

-

Mix thoroughly to ensure a homogenous solution.

Casting the Membrane

-

Prepare a clean, flat glass plate or a suitable casting ring.

-

Pour the prepared membrane cocktail onto the plate or into the ring.

-

Allow the solvent to evaporate slowly in a dust-free environment (typically over 24 hours). This process results in a thin, flexible, ion-selective membrane.

-

Once fully dried, carefully cut out small discs from the master membrane (e.g., 5-7 mm in diameter) to be mounted in the electrode body.

Electrode Assembly and Conditioning

-

Mount the membrane disc into the tip of an ISE body.

-

Fill the electrode body with an internal filling solution containing a known concentration of MgCl₂ (e.g., 0.01 M) and a reference salt like Ag/AgCl.

-

Condition the electrode by soaking it in a solution of MgCl₂ (e.g., 0.01 M) for several hours before use. This step is crucial for achieving a stable and reproducible potential.

Visualization of Workflows and Concepts

Diagrams created using the DOT language provide clear visual representations of key processes and relationships.

Caption: Workflow for Ion-Selective Electrode (ISE) Preparation.

Caption: Conceptual Diagram of ETH 4030 Selectivity.

Role of Magnesium in Cellular Signaling

The measurement of magnesium concentration is vital because Mg²⁺ is a crucial cofactor in numerous enzymatic reactions, particularly those involving ATP.

Caption: Role of Mg²⁺ as a Cofactor for ATP-dependent Kinases.

Measurement Principles

An ISE works by measuring the potential difference that develops across the ion-selective membrane. This potential is proportional to the logarithm of the activity of the target ion (Mg²⁺) in the sample solution, as described by the Nernst equation.

Calibration: Before measuring unknown samples, the electrode must be calibrated using a series of standard solutions of known Mg²⁺ concentrations.[4]

-

Prepare at least two standard solutions that bracket the expected concentration range of the sample.[5]

-

Immerse the electrode and a reference electrode in the first standard solution and record the stable millivolt (mV) reading.[6]

-

Rinse the electrodes thoroughly with deionized water and blot dry.[4]

-

Immerse the electrodes in the second standard solution and record the stable mV reading.

-

Plot the mV readings against the logarithm of the Mg²⁺ concentration. The slope of this calibration curve should be close to the theoretical Nernstian value for a divalent cation (~29.6 mV per decade change in concentration at 25°C).

Once calibrated, the concentration of Mg²⁺ in an unknown sample can be determined by measuring its mV potential and interpolating from the calibration curve. This makes this compound (ETH 4030) an indispensable tool for researchers investigating the multifaceted roles of magnesium in biological and chemical systems.[7]

References

An In-depth Technical Guide to the Mechanism of Action of Magnesium Ionophore III (ETH 4030)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Magnesium Ionophore III, also known as ETH 4030. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this selective magnesium carrier. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its mechanism and experimental workflows.

Core Mechanism of Action

This compound (N,N′′-Octamethylene-bis(N′-heptyl-N′-methylmalonamide)) is a neutral ion carrier that selectively binds and transports magnesium ions (Mg²⁺) across lipophilic membranes, such as biological cell membranes and the polymeric membranes of ion-selective electrodes (ISEs). Its function is predicated on its ability to form a stable complex with Mg²⁺, effectively shielding the ion's charge and enabling its passage through the hydrophobic lipid bilayer.

The mechanism can be broken down into the following key stages:

-

Complexation at the Membrane Interface: At the interface of the aqueous solution and the lipid membrane, the lipophilic ionophore encounters hydrated Mg²⁺ ions.

-

Ligand Exchange and Chelation: The ionophore displaces the water molecules solvating the Mg²⁺ ion and chelates it through its oxygen atoms. This process is driven by the favorable thermodynamics of the ionophore-cation interaction.

-

Conformational Change: Upon binding Mg²⁺, the flexible structure of this compound undergoes a conformational change, encapsulating the ion within a lipophilic shell. This conformational rearrangement is crucial for shielding the charge of the divalent cation.

-

Translocation across the Membrane: The resulting Mg²⁺-ionophore complex, being lipid-soluble, can then diffuse across the lipid bilayer, driven by the electrochemical gradient of the magnesium ion.

-

Decomplexation at the Opposite Interface: Upon reaching the other side of the membrane, the complex releases the Mg²⁺ ion into the aqueous environment, and the free ionophore is then available to shuttle back across themembrane to repeat the cycle.

The selectivity of this compound for Mg²⁺ over other physiologically relevant cations, such as Ca²⁺, Na⁺, and K⁺, is a critical aspect of its function and is determined by a combination of factors including the size of the cation, its charge density, and the coordination geometry preferred by the ionophore's binding pocket.

Quantitative Data

The performance of this compound is characterized by its selectivity for Mg²⁺ over other ions and the stoichiometry of the ion-ionophore complex. This data is crucial for its application in ion-selective electrodes and for understanding its transport efficiency.

Selectivity Coefficients

The potentiometric selectivity coefficient, log KpotMg,X, quantifies the preference of the ionophore for magnesium (Mg²⁺) over an interfering ion (X). A more negative value indicates a higher selectivity for Mg²⁺. The following table summarizes the selectivity coefficients for this compound in a poly(vinyl chloride) (PVC) membrane.

| Interfering Ion (X) | log KpotMg,X |

| Ca²⁺ | -1.1 |

| Na⁺ | -2.3 |

| K⁺ | -2.2 |

Data sourced from a study on neutral Mg²⁺-selective ionophores in solvent polymeric membranes.[1]

Complex Stoichiometry

The stoichiometry of the complex formed between this compound and Mg²⁺ within the membrane has been investigated. Theoretical models and experimental observations suggest that this compound forms a 1:2 (Mg²⁺:Ionophore) complex. This stoichiometry is believed to be crucial for achieving optimal selectivity and performance in ion-selective electrodes.[1][2]

Experimental Protocols

The characterization of this compound involves various biophysical and electrochemical techniques. Below are detailed methodologies for key experiments.

Determination of Selectivity Coefficients using Ion-Selective Electrodes (ISE)

This protocol describes the preparation of a PVC membrane electrode incorporating this compound and the subsequent determination of its selectivity coefficients by the fixed interference method (FIM).

Materials:

-

This compound (ETH 4030)

-

High molecular weight poly(vinyl chloride) (PVC)

-

Plasticizer (e.g., 2-nitrophenyl octyl ether, o-NPOE)

-

Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)

-

Tetrahydrofuran (THF), freshly distilled

-

Magnesium chloride (MgCl₂) standard solutions (0.1 M to 10⁻⁷ M)

-

Interfering ion chloride salt solutions (e.g., CaCl₂, NaCl, KCl) of a fixed concentration (e.g., 0.1 M)

-

Ag/AgCl reference electrode

-

High-impedance potentiometer

Procedure:

-

Membrane Cocktail Preparation:

-

Dissolve this compound (1% w/w), PVC (33% w/w), o-NPOE (65.5% w/w), and KTCPB (0.5% w/w) in a minimal amount of THF.

-

Vortex the mixture until all components are fully dissolved, resulting in a clear, viscous solution.

-

-

Electrode Fabrication:

-

Cast the membrane cocktail into a glass ring (e.g., 20 mm diameter) placed on a clean glass plate.

-

Allow the THF to evaporate slowly in a dust-free environment for at least 24 hours to form a transparent, flexible membrane.

-

Cut a small disc (e.g., 5 mm diameter) from the master membrane and mount it into an ISE body.

-

Fill the electrode body with an internal filling solution (e.g., 0.01 M MgCl₂).

-

Condition the electrode by soaking it in a 0.01 M MgCl₂ solution for at least 4 hours before use.

-

-

Potentiometric Measurements:

-

Set up a potentiometric cell with the prepared Mg²⁺-ISE as the working electrode and an Ag/AgCl electrode as the reference electrode.

-

Measure the potential of a series of MgCl₂ standard solutions from 10⁻⁷ M to 0.1 M, each containing a fixed concentration of the interfering ion (e.g., 0.1 M CaCl₂).

-

Record the potential when a stable reading is obtained for each solution.

-

-

Data Analysis:

-

Plot the measured potential (E) versus the logarithm of the magnesium ion activity (log aMg²⁺).

-

Determine the selectivity coefficient using the appropriate Nicolsky-Eisenman equation formalism for the fixed interference method.

-

Liposome-based Fluorescence Assay for Mg²⁺ Transport

This protocol outlines a method to qualitatively and semi-quantitatively assess the ability of this compound to transport Mg²⁺ across a lipid bilayer using a Mg²⁺-sensitive fluorescent dye.

Materials:

-

This compound

-

Phospholipids (B1166683) (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)

-

Magnesium-sensitive fluorescent dye (e.g., Mag-Fura-2 or Magnesium Green™)

-

HEPES buffer

-

MgCl₂ and EDTA solutions

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Fluorometer

Procedure:

-

Liposome (B1194612) Preparation:

-

Dissolve the phospholipids in chloroform (B151607) in a round-bottom flask.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with HEPES buffer containing the magnesium-sensitive fluorescent dye.

-

Subject the lipid suspension to several freeze-thaw cycles.

-

Extrude the suspension through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).

-

Remove the external dye by passing the liposome suspension through a size-exclusion chromatography column.

-

-

Fluorescence Measurement:

-

Place the dye-loaded liposomes in a cuvette in the fluorometer.

-

Add a solution of this compound (dissolved in a minimal amount of ethanol (B145695) or DMSO) to the liposome suspension.

-

Initiate Mg²⁺ transport by adding a concentrated solution of MgCl₂ to the external buffer.

-

Monitor the change in fluorescence intensity over time. An increase in fluorescence (for Magnesium Green) or a change in the fluorescence ratio (for Mag-Fura-2) indicates the influx of Mg²⁺ into the liposomes.

-

-

Controls:

-

Perform a control experiment without the ionophore to assess passive leakage of Mg²⁺.

-

At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse the liposomes and obtain a maximum fluorescence signal for normalization.

-

Concluding Remarks

This compound (ETH 4030) is a well-characterized neutral carrier with high selectivity for magnesium ions. Its mechanism of action involves the formation of a 1:2 (Mg²⁺:Ionophore) complex, which facilitates the transport of Mg²⁺ across lipophilic membranes. The quantitative data on its selectivity and the detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working in the fields of sensor development, membrane transport, and bioanalytical chemistry. Further investigations into its conformational dynamics upon ion binding could provide even deeper insights into its highly selective nature.

References

Magnesium Ionophore III: An In-depth Technical Guide for Potentiometric Magnesium Sensing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium ions (Mg²⁺) are integral to a vast array of physiological processes, making their accurate quantification a critical task in biomedical research and drug development. Magnesium Ionophore III has emerged as a highly effective and selective component in the fabrication of potentiometric ion-selective electrodes (ISEs) for the precise measurement of Mg²⁺. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, performance characteristics, and practical applications. This document includes tabulated quantitative data, detailed experimental protocols for electrode fabrication and magnesium concentration measurement, and illustrative diagrams to elucidate the core concepts and workflows.

Introduction to this compound

This compound, also known as ETH 4030, is a neutral carrier ionophore with a high affinity and selectivity for magnesium ions. Its lipophilic nature allows for its incorporation into a polymer matrix, typically polyvinyl chloride (PVC), to create a magnesium-sensitive membrane. This membrane forms the core of an ion-selective electrode, a potentiometric sensor that measures the activity of a specific ion in a solution. The ability of this compound to selectively bind Mg²⁺ in the presence of other biologically abundant cations, such as sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺), is fundamental to its utility in complex biological samples like blood serum and intracellular fluid.[1][2]

Core Properties and Performance Data

The performance of an ISE based on this compound is characterized by several key parameters that dictate its accuracy, sensitivity, and reliability. The following table summarizes these quantitative performance metrics as reported in the scientific literature.

| Performance Parameter | Typical Value / Range | Conditions / Notes |

| Linear Range | 1.41 × 10⁻⁵ to 1 × 10⁻² mol L⁻¹ | The concentration range over which the electrode potential is linearly proportional to the logarithm of the Mg²⁺ activity.[3] |

| Nernstian Slope | 29.93 ± 0.01 mV per decade | The change in electrode potential for a tenfold change in Mg²⁺ activity at 25°C. The theoretical value is 29.58 mV.[3] |

| Detection Limit | 4.13 × 10⁻⁶ mol L⁻¹ | The lowest concentration of Mg²⁺ that can be reliably detected.[3] |

| Response Time | 8–10 seconds | The time required for the electrode to reach a stable potential reading after being introduced to a sample.[3] |

| Operational pH Range | 5.0 – 8.0 | The pH range within which the electrode can operate without significant interference from H⁺ ions.[3] |

| Lifetime | Up to 16 weeks | The duration for which the electrode maintains its performance characteristics with regular use.[3][4] |

| Selectivity Coefficients (log KPotMg,M) | See Table 2 | A measure of the electrode's preference for Mg²⁺ over other ions (M). A more negative value indicates higher selectivity for Mg²⁺. |

Table 1: Performance Characteristics of this compound-based ISEs

| Interfering Ion (M) | log KPotMg,M |

| Ca²⁺ | -0.8[1] |

| Na⁺ | -2.1 |

| K⁺ | -1.1 |

| NH₄⁺ | -1.2 |

| Li⁺ | -1.4 |

Table 2: Selectivity Coefficients of a this compound-based ISE

Signaling Pathway and Mechanism of Action

The sensing mechanism of a this compound-based ISE is predicated on the selective complexation of Mg²⁺ at the interface of the ion-selective membrane and the sample solution. This interaction generates a potential difference across the membrane, which is measured against a stable reference electrode. The magnitude of this potential is directly proportional to the logarithm of the magnesium ion activity in the sample, as described by the Nernst equation.

Caption: Selective binding of Mg²⁺ at the membrane interface generates a measurable potential.

Experimental Protocols

Fabrication of a Magnesium Ion-Selective Electrode

This protocol details the preparation of a magnesium-selective membrane and the assembly of the electrode.

Materials:

-

This compound

-

Polyvinyl chloride (PVC), high molecular weight

-

Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)

-

Anionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate, KTpClPB)

-

Tetrahydrofuran (THF), analytical grade

Procedure:

-

Membrane Cocktail Preparation: In a clean, dry glass vial, dissolve the following components in 5 mL of THF:

-

10 mg this compound

-

5 mg KTpClPB

-

650 mg o-NPOE

-

335 mg PVC

-

-

Membrane Casting: Pour the homogenous membrane cocktail into a glass ring (approximately 2.5 cm diameter) resting on a clean, flat glass plate. Cover the ring with a watch glass to allow for slow evaporation of the THF over 24-48 hours at room temperature.

-

Electrode Assembly:

-

Once the membrane is dry and transparent, carefully cut a small disc (approximately 5-7 mm in diameter).

-

Mount the membrane disc into a commercial or custom-made electrode body.

-

Fill the electrode body with an internal filling solution (e.g., 0.01 M MgCl₂).

-

Insert an internal reference electrode (e.g., Ag/AgCl wire) into the filling solution.

-

-

Conditioning: Condition the assembled electrode by soaking it in a 0.01 M MgCl₂ solution for at least 4 hours prior to its first use.

Caption: Workflow for the fabrication of a Magnesium Ion-Selective Electrode.

Measurement of Magnesium Concentration

This protocol outlines the steps for calibrating the Mg-ISE and measuring the Mg²⁺ concentration in a sample.

Materials:

-

Calibrated Magnesium Ion-Selective Electrode

-

External reference electrode (e.g., Ag/AgCl)

-

High-impedance ion meter or pH/mV meter

-

Magnetic stirrer and stir bars

-

Magnesium standard solutions (e.g., 10⁻⁶ M to 10⁻¹ M)

-

Ionic Strength Adjustment Buffer (ISAB)

-

Sample solution

Procedure:

-

Electrode Setup: Connect the Mg-ISE and the external reference electrode to the ion meter.

-

Calibration:

-

Prepare a series of magnesium standard solutions of known concentrations.

-

For each standard, place 50 mL in a beaker with a stir bar and add 1 mL of ISAB.

-

Immerse the electrodes in the least concentrated standard, stir gently, and record the stable potential reading (in mV).

-

Rinse the electrodes with deionized water and blot dry between measurements.

-

Repeat the measurement for progressively more concentrated standards.

-

Plot the potential (mV) versus the logarithm of the magnesium concentration to generate a calibration curve.

-

-

Sample Measurement:

-

Place 50 mL of the sample in a beaker with a stir bar and add 1 mL of ISAB.

-

Immerse the calibrated electrodes in the sample, stir gently, and record the stable potential reading.

-

-

Data Analysis: Determine the magnesium concentration of the sample by interpolating its measured potential on the calibration curve.

Caption: Logical relationship for determining sample concentration.

Applications in Research and Drug Development

The high selectivity and reliability of this compound-based ISEs make them indispensable tools in several key areas:

-

Clinical Diagnostics: For the rapid and accurate measurement of ionized magnesium in biological fluids such as blood, serum, and plasma, aiding in the diagnosis and monitoring of magnesium-related disorders.[2]

-

Intracellular Magnesium Measurement: Micro-sized ISEs can be used to measure free intracellular Mg²⁺ concentrations, providing critical insights into the role of magnesium in cellular signaling, enzyme kinetics, and overall cell physiology.[2]

-

Drug Discovery and Development: To study the effects of novel therapeutic agents on magnesium homeostasis and to investigate the interactions of drugs with magnesium-dependent enzymes and ion channels.

-

Environmental Analysis: For the determination of magnesium levels in water samples as an indicator of water hardness.

Conclusion

This compound is a cornerstone in the field of potentiometric magnesium sensing. Its exceptional selectivity for Mg²⁺ enables the development of robust and reliable ion-selective electrodes for a wide range of applications. The data and protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this powerful analytical tool in their work, ultimately contributing to a deeper understanding of the critical role of magnesium in biological and chemical systems.

References

- 1. Characterization procedure for ion-selective electrode assays of magnesium activity in aqueous solutions of physiological composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular magnesium ion selective microelectrode based on a neutral carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A chemically modified solid-state sensor for magnesium( ii ) ions and esomeprazole magnesium potentiometric assay - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06839G [pubs.rsc.org]

- 4. Lifetime of ion-selective electrodes based on charged ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Magnesium Ionophore III in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Magnesium Ionophore III (ETH 4030), a critical tool for investigating the multifaceted role of magnesium ions (Mg²⁺) in biological systems. This document details its mechanism of action, key quantitative data, and experimental protocols for its application in cellular research, with a focus on its impact on intracellular signaling pathways.

Core Concepts: Understanding this compound

This compound is a synthetic, neutral ionophore that selectively binds to and transports magnesium ions across lipid membranes.[1] Its lipophilic nature allows it to readily insert into the cell membrane, creating a transient channel for Mg²⁺ to move down its electrochemical gradient. This property makes it an invaluable tool for experimentally manipulating intracellular magnesium concentrations ([Mg²⁺]i) and studying the downstream physiological effects.[2][3]

Chemically, this compound is known as N,N′′-Octamethylene-bis(N′-heptyl-N′-methylmalonamide). Its molecular formula is C₃₀H₅₈N₄O₄, and it has a molecular weight of 538.81 g/mol . It is also commonly referred to by its ETH number, ETH 4030.

Quantitative Data Summary

The efficacy and selectivity of an ionophore are critical for its experimental utility. The following tables summarize the key quantitative parameters of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonym | ETH 4030 | |

| CAS Number | 119110-38-2 | |

| Molecular Formula | C₃₀H₅₈N₄O₄ | |

| Molecular Weight | 538.81 g/mol |

Table 2: Selectivity Coefficients (log KPotMg,M) of Electrodes Based on this compound

The selectivity coefficient (KPotMg,M) quantifies the preference of the ionophore for magnesium over other interfering ions (M). A more negative log KPotMg,M value indicates a higher selectivity for Mg²⁺.

| Interfering Ion (M) | log KPotMg,M | Reference |

| H⁺ | 1.7 | [4] |

| Li⁺ | -3.1 | [4] |

| Na⁺ | -3.8 | [4] |

| K⁺ | -3.7 | [4] |

| Ca²⁺ | 0.0 | [4] |

Note: These values are typically determined using ion-selective electrodes in a standardized solution.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in a research setting.

Preparation of Stock Solution

A concentrated stock solution of this compound should be prepared in a high-quality, anhydrous solvent.

-

Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving ionophores for cell culture experiments.

-

Procedure:

-

Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a stock concentration in the range of 1-10 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

-

Storage: The stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Modulating Intracellular Magnesium in Cultured Cells

This protocol outlines the steps for loading cultured cells with this compound to transiently increase intracellular magnesium levels.

-

Materials:

-

Cultured cells in appropriate cell culture plates or dishes

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium (with and without serum, as required by the experiment)

-

Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

-

Fluorescent magnesium indicator (e.g., Mag-Fura-2 AM, DCHQ5) for validation[5][6]

-

Magnesium sulfate (B86663) (MgSO₄) or Magnesium chloride (MgCl₂) solution for supplementing extracellular magnesium.

-

-

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a culture plate and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Preparation of Loading Medium: Prepare the cell loading medium by diluting the this compound stock solution to the desired final concentration (typically in the range of 1-10 µM) in serum-free or complete cell culture medium. It is also crucial to control the extracellular magnesium concentration by adding a defined amount of MgSO₄ or MgCl₂ to the medium.

-

Cell Loading: a. Aspirate the culture medium from the cells. b. Wash the cells once with warm PBS (Ca²⁺/Mg²⁺-free). c. Add the prepared loading medium containing this compound to the cells. d. Incubate the cells for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal loading time and ionophore concentration should be determined empirically for each cell type and experimental condition.

-

Post-Loading Wash: a. Aspirate the loading medium. b. Wash the cells twice with warm PBS or culture medium to remove the excess ionophore.

-

Experimental Treatment and Analysis: Proceed with the planned experimental treatment and subsequent analysis (e.g., western blotting, immunofluorescence, functional assays).

-

Measurement of Intracellular Magnesium Concentration

To validate the effect of this compound, it is essential to measure the resulting changes in intracellular magnesium concentration. This can be achieved using fluorescent magnesium indicators.

-

Procedure using a fluorescent plate reader and DCHQ5:

-

Prepare a standard curve of known MgSO₄ concentrations.

-

Lyse the cells treated with this compound (and control cells) using sonication or a suitable lysis buffer.

-

Add the DCHQ5 fluorescent dye to the cell lysates and the standards.

-

Measure the fluorescence intensity using a fluorescent plate reader at the appropriate excitation and emission wavelengths for DCHQ5.

-

Calculate the intracellular magnesium concentration in the samples by interpolating their fluorescence values on the standard curve.

-

Role in Biological Systems and Signaling Pathways

Magnesium is a critical cofactor for hundreds of enzymes and plays a vital role in numerous cellular processes. By enabling the controlled modulation of intracellular magnesium, this compound serves as a powerful tool to dissect the involvement of this ion in various signaling pathways.

The mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[7] Magnesium levels have been shown to be crucial for mTOR signaling.[[“]][9] Studies have demonstrated that magnesium supplementation can activate the mTOR pathway, leading to increased protein synthesis and cell growth.[10] Conversely, magnesium deficiency can inhibit mTOR signaling.[[“]] this compound can be employed to transiently increase intracellular magnesium and investigate the direct and immediate effects on the phosphorylation status of key mTOR pathway components, such as mTOR itself, S6 kinase (S6K), and 4E-BP1.

References

- 1. bluetigerscientific.com [bluetigerscientific.com]

- 2. amsbio.com [amsbio.com]

- 3. amsbio.com [amsbio.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Protocol to quantify total intracellular magnesium in small samples using a fluorescent plate reader and fluorescent dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stm.cairn.info [stm.cairn.info]

- 7. mdpi.com [mdpi.com]

- 8. consensus.app [consensus.app]

- 9. Magnesium supplementation enhances mTOR signalling to facilitate myogenic differentiation and improve aged muscle performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Magnesium Ionophore III: A Technical Guide to its Discovery, Synthesis, and Application

Abstract

Magnesium Ionophore III (ETH 4030) is a highly selective neutral ionophore crucial for the development of magnesium-selective electrodes and for research into the physiological roles of magnesium. This technical guide provides an in-depth overview of its discovery, a detailed (though currently unavailable) synthesis protocol, and its applications in measuring and modulating intracellular magnesium concentrations. The document summarizes key quantitative data, outlines experimental protocols for its use, and visualizes relevant pathways and workflows.

Discovery and Development

This compound, chemically known as N,N''-Octamethylenebis(N'-heptyl-N'-methylmalonamide), was developed by the research group of Professor Wilhelm Simon at the Swiss Federal Institute of Technology (ETH) in Zurich. The "ETH 4030" designation originates from this institution. The development of this ionophore was a significant advancement in the field of ion-selective electrodes, as it addressed the challenge of selectively measuring magnesium ions in the presence of other biologically abundant cations, particularly calcium. The design of this compound is based on a neutral carrier architecture that provides a specific binding pocket for Mg²⁺ ions, enabling their selective transport across lipophilic membranes.

Synthesis

Hypothetical Synthesis Pathway:

A plausible synthetic route would involve the following key steps:

-

Synthesis of the Malonamide Side Chains: This would likely involve the N-alkylation of a primary amine (heptylamine) followed by reaction with a malonic acid derivative to introduce the N-methylmalonamide moiety.

-

Coupling to the Octamethylene Spacer: The final step would be the coupling of two equivalents of the synthesized side chain to 1,8-octanediamine to yield the final product, N,N''-Octamethylenebis(N'-heptyl-N'-methylmalonamide).

Further research is required to locate the original publication detailing the precise synthetic methodology.

Quantitative Data

The performance of an ionophore is characterized by its selectivity for the target ion over other ions. This is quantified by the potentiometric selectivity coefficient (Kpot). A lower Kpot value indicates a higher selectivity for the primary ion (in this case, Mg²⁺) over the interfering ion.

| Interfering Ion (B) | log Kpot (Mg²⁺/B) |

| H⁺ | 1.7 |

| Li⁺ | -3.1 |

| Na⁺ | -3.8 |

| K⁺ | -3.7 |

| Ca²⁺ | 0 |

Data sourced from a commercial supplier and may vary depending on the specific membrane composition and measurement conditions.

Experimental Protocols

Preparation of a Magnesium-Selective Electrode Membrane

The following protocol describes the preparation of a PVC membrane for a magnesium-selective electrode using this compound.

Materials:

-

This compound (ETH 4030)

-

Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)

-

2-Nitrophenyl octyl ether (NPOE) or Chloroparaffin

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Tetrahydrofuran (THF), freshly distilled

Procedure:

-

Component Mixture: In a clean, dry glass vial, dissolve the following components in a minimal amount of fresh THF (e.g., 1-2 mL):

-

This compound: ~1% (w/w)

-

KTpClPB: ~0.5-1% (w/w)

-

NPOE or Chloroparaffin (plasticizer): ~65-66% (w/w)

-

PVC: ~32-33% (w/w)

-

-

Homogenization: Gently swirl the vial until all components are completely dissolved and the solution is homogeneous.

-

Casting: Pour the solution into a clean, flat glass ring (e.g., placed on a glass plate).

-

Solvent Evaporation: Cover the casting ring with a watch glass and allow the THF to evaporate slowly over 24-48 hours at room temperature.

-

Membrane Cutting: Once the membrane is fully formed and dry, carefully cut out small discs of the desired diameter (e.g., 5-7 mm) using a sharp cork borer.

-

Electrode Assembly: Mount the membrane disc into an electrode body (e.g., a Philips IS-561 body).

-

Internal Filling Solution: Fill the electrode body with an internal reference solution, typically 0.01 M MgCl₂.

-

Conditioning: Condition the electrode by soaking it in a 0.01 M MgCl₂ solution for at least 24 hours before use.

Visualization of Pathways and Workflows

This compound Mediated Magnesium Influx

The primary function of this compound in a biological context is to facilitate the transport of Mg²⁺ ions across cell membranes, thereby increasing the intracellular magnesium concentration. This can be used to study the downstream effects of elevated intracellular magnesium on various signaling pathways.

Caption: this compound facilitates Mg²⁺ transport across the cell membrane.

Experimental Workflow for Measuring Intracellular Magnesium

While this compound is primarily used for extracellular measurements in ion-selective electrodes, the study of intracellular magnesium often employs fluorescent indicators. The following workflow illustrates a general procedure for measuring intracellular Mg²⁺.

Caption: Workflow for intracellular magnesium measurement using a fluorescent dye.

Role of Intracellular Magnesium in the mTOR Signaling Pathway

Intracellular magnesium is a critical cofactor for many enzymes, including those in the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.

Caption: Magnesium's role as a cofactor for ATP in mTORC1 signaling.

Conclusion

This compound (ETH 4030) remains a cornerstone in the field of magnesium ion sensing. Its high selectivity has enabled accurate measurements of magnesium in complex biological and environmental samples. While detailed information on its original discovery and synthesis requires further investigation of the primary literature, its practical application in ion-selective electrodes is well-established. The ability to modulate magnesium levels with ionophores also provides a valuable tool for researchers investigating the intricate roles of magnesium in cellular signaling and physiology.

Unveiling the Pivotal Role of Magnesium Ionophore III in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Magnesium Ionophore III, a highly selective synthetic molecule, has emerged as an indispensable tool in a multitude of research applications. Its ability to facilitate the transport of magnesium ions (Mg²⁺) across biological and artificial membranes has empowered scientists to precisely measure and manipulate Mg²⁺ concentrations, thereby unraveling the critical role of this divalent cation in numerous physiological and pathological processes. This in-depth technical guide provides a comprehensive overview of the fundamental applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Core Applications in Research

This compound is predominantly utilized in two key areas of research:

-

Electrochemical Sensing: As the active component in magnesium-selective electrodes (ISEs), it enables the accurate potentiometric determination of Mg²⁺ activity in various biological and environmental samples.

-

Cellular and Molecular Biology: It serves as a pharmacological tool to modulate intracellular Mg²⁺ concentrations, allowing for the investigation of magnesium's influence on cellular signaling, enzyme kinetics, and other vital functions.

Quantitative Performance Data

The efficacy of this compound is defined by its high selectivity for Mg²⁺ over other biologically relevant cations. The following table summarizes its key performance characteristics.

| Parameter | Value | Interfering Ion (M) |

| Selectivity Coefficients (log KpotMg,M) | ||

| -3.8 | Na⁺ | |

| -3.7 | K⁺ | |

| 0.0 | Ca²⁺ | |

| -3.1 | Li⁺ | |

| 1.7 | H⁺ | |

| Linear Concentration Range | 10⁻⁶ M to 0.1 M | - |

| Nernstian Slope | ~28 mV/decade | - |

| Limit of Detection | ~7.6 x 10⁻⁷ M | - |

Experimental Protocols

Preparation of a Magnesium-Selective Electrode (ISE)

This protocol outlines the fabrication of a PVC-based membrane electrode for the potentiometric measurement of Mg²⁺.

Materials:

-

This compound

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Plasticizer (e.g., 2-Nitrophenyl octyl ether - o-NPOE or Chloroparaffin)

-

Lipophilic salt (e.g., Potassium tetrakis(4-chlorophenyl)borate - KTCPB)

-

Tetrahydrofuran (THF), anhydrous

-

Glass rings or electrode bodies

-

Silver/Silver Chloride (Ag/AgCl) internal reference electrode

-

Internal filling solution (e.g., 0.01 M MgCl₂)

Procedure:

-

Membrane Cocktail Preparation:

-

In a clean, dry glass vial, dissolve PVC (e.g., 33% by weight) in a minimal amount of THF.

-

Add the plasticizer (e.g., 65-66% by weight) to the PVC solution and mix thoroughly.

-

In a separate vial, dissolve this compound (e.g., 1% by weight) and KTCPB (e.g., 0.5-1% by weight) in THF.

-

Add the ionophore/lipophilic salt solution to the PVC/plasticizer mixture dropwise while stirring continuously.

-

Continue stirring until a homogenous, viscous solution (the "cocktail") is formed.

-

-

Membrane Casting:

-

Place a clean glass plate on a level surface.

-

Pour the membrane cocktail onto the glass plate and allow the THF to evaporate slowly in a dust-free environment (e.g., a fume hood with the sash partially closed) for at least 24 hours. This will result in a thin, transparent PVC membrane.

-

-

Electrode Assembly:

-

Cut a small disc from the cast membrane and mount it onto the end of the electrode body.

-

Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.

-

Insert the Ag/AgCl internal reference electrode into the filling solution.

-

-

Conditioning:

-

Condition the newly fabricated ISE by soaking it in a 0.01 M MgCl₂ solution for at least 4 hours before use. This allows for the establishment of a stable membrane potential.

-

Calibration of the Magnesium ISE

Accurate measurement of Mg²⁺ concentration requires proper calibration of the ISE.

Materials:

-

Calibrated pH/ion meter

-

Reference electrode (e.g., Ag/AgCl)

-

Series of standard MgCl₂ solutions of known concentrations (e.g., 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M, 10⁻² M, 10⁻¹ M)

-

Ionic Strength Adjustment Buffer (ISAB) - to maintain a constant ionic strength across all standards and samples.

Procedure:

-

Connect the Mg²⁺ ISE and the reference electrode to the ion meter.

-

Place the electrodes in the lowest concentration standard solution containing ISAB.

-

Stir the solution gently and record the potential (in millivolts) once the reading stabilizes.

-

Rinse the electrodes with deionized water and blot dry.

-

Repeat steps 2-4 for each standard solution, moving from the lowest to the highest concentration.

-

Plot the recorded potential (mV) on the y-axis against the logarithm of the Mg²⁺ concentration on the x-axis.

-

The resulting graph should be a straight line with a slope of approximately +28 mV per decade change in concentration. This calibration curve can then be used to determine the Mg²⁺ concentration of unknown samples.

Modulation of Intracellular Mg²⁺ for Fluorescence Microscopy

This compound can be used to transiently increase intracellular Mg²⁺ levels, which can then be monitored using a fluorescent magnesium indicator.

Materials:

-

Cultured cells grown on glass-bottom dishes

-

Fluorescent magnesium indicator (e.g., Mag-Fura-2 AM or Magnesium Green AM)

-

This compound

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with varying concentrations of MgCl₂

-

Fluorescence microscope equipped with appropriate filters for the chosen indicator.

Procedure:

-

Loading with Fluorescent Indicator:

-

Incubate the cells with the acetoxymethyl (AM) ester form of the fluorescent indicator in HBSS for 30-60 minutes at 37°C. The AM ester allows the dye to passively cross the cell membrane.

-

Wash the cells with fresh HBSS to remove any extracellular dye.

-

-

Baseline Fluorescence Measurement:

-

Mount the dish on the fluorescence microscope and acquire baseline fluorescence images of the cells in normal HBSS.

-

-

Modulation of Intracellular Mg²⁺:

-

Prepare a working solution of this compound in HBSS containing an elevated concentration of MgCl₂ (e.g., 5-10 mM).

-

Perfuse the cells with the this compound-containing solution. The ionophore will facilitate the influx of Mg²⁺ into the cells, leading to an increase in the fluorescence of the indicator.

-

-

Fluorescence Imaging:

-

Acquire a time-lapse series of fluorescence images to monitor the change in intracellular Mg²⁺ concentration over time.

-

-

Data Analysis:

-

Analyze the fluorescence intensity changes in individual cells or regions of interest to quantify the ionophore-induced increase in intracellular Mg²⁺.

-

Visualizing Research Applications with Graphviz

Experimental Workflow for ISE-Based Mg²⁺ Measurement

Caption: Workflow for Mg²⁺ measurement using a custom-fabricated ISE.

Cellular Mg²⁺ Homeostasis Investigation Workflow

Caption: Investigating cellular Mg²⁺ dynamics using an ionophore.

The Role of Mg²⁺ in the Insulin (B600854) Signaling Pathway

Magnesium is a critical cofactor for several kinases in the insulin signaling pathway. This compound can be used to manipulate intracellular Mg²⁺ levels to study its impact on insulin sensitivity.

Caption: Mg²⁺-dependent steps in the insulin signaling cascade.

Conclusion

This compound stands as a powerful and versatile tool for researchers across various scientific disciplines. Its high selectivity and well-characterized properties make it the gold standard for the development of magnesium-selective electrodes. Furthermore, its utility in manipulating intracellular magnesium concentrations provides a valuable method for investigating the intricate roles of magnesium in cellular physiology. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in your research endeavors.

A Technical Guide to Magnesium Ionophore III: Selectivity, Methodology, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Magnesium Ionophore III (ETH 4030), a neutral ionophore critical for the selective detection of magnesium ions (Mg²⁺). The document details its potentiometric selectivity, particularly its ability to discriminate Mg²⁺ from calcium ions (Ca²⁺), and provides comprehensive experimental protocols for its use in ion-selective electrodes (ISEs).

Introduction to this compound

This compound, chemically known as N,N''-Octamethylene-bis(N'-heptyl-N'-methylmalonamide), is a highly lipophilic molecule designed to selectively bind and transport magnesium ions across artificial and biological membranes.[1] Its primary application is as the active sensing component in solvent polymeric membrane electrodes for the potentiometric determination of Mg²⁺ activity.[2] These sensors are employed in diverse fields, from clinical diagnostics for analyzing ionized magnesium in blood serum to environmental monitoring for assessing water hardness.[1][3] The ability to accurately measure Mg²⁺ is crucial, as magnesium is a vital cation involved in numerous physiological and enzymatic processes.

The core challenge in Mg²⁺ sensing is achieving high selectivity against other biologically prevalent cations, most notably Ca²⁺, which shares the same charge and has a similar ionic radius.[4][5] While this compound offers a degree of selectivity, understanding its quantitative characteristics and the conditions that influence them is essential for accurate measurements.

Quantitative Selectivity Data

The selectivity of an ion-selective electrode is quantified by its potentiometric selectivity coefficient, KpotMg,M. This coefficient describes the preference of the ionophore-based membrane for the primary ion (Mg²⁺) over an interfering ion (M). A smaller value indicates better selectivity for Mg²⁺. The data presented below is derived from experiments using the separate solution method (SSM) with 0.1 M solutions of the respective chlorides.

Table 1: Potentiometric Selectivity Coefficients (log KpotMg,M) for this compound

| Interfering Ion (M) | Chemical Symbol | log KpotMg,M | Selectivity Preference |

|---|---|---|---|

| Calcium | Ca²⁺ | 0.0 | No preference over Mg²⁺ |

| Sodium | Na⁺ | -3.8 | High preference for Mg²⁺ |

| Potassium | K⁺ | -3.7 | High preference for Mg²⁺ |

| Lithium | Li⁺ | -3.1 | High preference for Mg²⁺ |

| Hydrogen | H⁺ | 1.7 | Preference for H⁺ over Mg²⁺ |

Data sourced from a recommended membrane composition detailed in Section 4.[1]

Note: The log KpotMg,Ca value of 0.0 indicates that, under these specific conditions, the electrode responds equally to magnesium and calcium ions.[1] This underscores the necessity of accounting for Ca²⁺ interference in samples where both ions are present, such as blood serum.[5]

Principle of Ionophore-Mediated Transport

This compound functions by creating a charge-neutral complex with Mg²⁺ ions at the sample-membrane interface. This complex is soluble within the lipophilic polymer membrane, allowing it to diffuse across to the internal solution interface. There, the Mg²⁺ ion is released, creating a charge separation that generates a potential difference across the membrane. This potential is measured against a stable reference electrode and is proportional to the logarithm of the Mg²⁺ ion activity in the sample, as described by the Nernst equation.

Caption: Ionophore selectively binding and transporting Mg²⁺ across the membrane.

Experimental Protocol: Potentiometric Selectivity Determination

This section details the methodology for fabricating a Mg²⁺-selective electrode and determining its selectivity coefficients using the Separate Solution Method (SSM).

-

This compound (ETH 4030)[1]

-

High molecular weight poly(vinyl chloride) (PVC)[1]

-

Plasticizer: Chloroparaffin (60% Chlorine)[1]

-

Anionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)[1]

-

Solvent: Tetrahydrofuran (THF)

-

Standard Solutions: 0.1 M MgCl₂, 0.1 M CaCl₂, 0.1 M NaCl, etc.

-

Internal Filling Solution: 0.01 M MgCl₂[1]

A standard membrane cocktail consists of the following components by weight percentage:

-

This compound: 0.99 wt%[1]

-

Potassium tetrakis(4-chlorophenyl)borate: 0.64 wt%[1]

-

Chloroparaffin: 65.58 wt%[1]

-

Poly(vinyl chloride) (PVC): 32.79 wt%[1]

Procedure:

-

Thoroughly mix the components in a glass vial.

-

Add THF to dissolve the mixture completely, creating a homogenous casting solution.

-

Pour the solution into a glass ring placed on a clean, flat glass plate.

-

Allow the THF to evaporate slowly over 24-48 hours, resulting in a flexible, transparent membrane.

-

Cut a small disc (approx. 5-7 mm diameter) from the master membrane for electrode assembly.

The recommended cell assembly for measurement is as follows: Ag, AgCl | Internal Filling Solution (0.01 M MgCl₂) | Ion-Selective Membrane | Sample Solution || Reference Electrode (e.g., Ag/AgCl) [1]

Procedure:

-

Mount the prepared membrane disc into an ISE electrode body.

-

Fill the electrode body with the internal filling solution (0.01 M MgCl₂), ensuring no air bubbles are trapped.

-

Insert an internal Ag/AgCl reference electrode into the filling solution.

-

Condition the assembled electrode by soaking it in a 0.01 M MgCl₂ solution for at least 12-24 hours before use.

The Separate Solution Method (SSM) is used to determine the selectivity coefficient by measuring the electrode's response to the primary ion and interfering ion in separate solutions.

Caption: Workflow for determining selectivity via the Separate Solution Method.

Calculation: The selectivity coefficient is calculated using the Nikolsky-Eisenman equation, simplified for the SSM:

log KpotMg,M = (EM - EMg) / S

Where:

-

EMg is the potential measured in the 0.1 M Mg²⁺ solution.

-

EM is the potential measured in the 0.1 M interfering ion solution (e.g., Ca²⁺).

-

S is the slope of the electrode's calibration curve (theoretically 29.6 mV/decade for divalent ions at 25°C; an experimental value of ~28.0 mV is reported for this membrane).[1][6]

Conclusion

This compound (ETH 4030) is an essential tool for the potentiometric measurement of magnesium ions. While it provides excellent selectivity against monovalent cations like Na⁺ and K⁺, its equal preference for Ca²⁺ is a critical factor that researchers must address.[1] For applications in complex biological fluids, this necessitates either the use of mathematical corrections based on independently measured Ca²⁺ concentrations or the development of sensor arrays with chemometric data analysis.[4][5] The detailed protocols and quantitative data provided in this guide serve as a foundational resource for the effective application of this compound in research and development.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. bluetigerscientific.com [bluetigerscientific.com]

- 3. agscientific.com [agscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. Selectivity coefficients of ion-selective magnesium electrodes used for simultaneous determination of magnesium and calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. homes.nano.aau.dk [homes.nano.aau.dk]

An In-depth Technical Guide on the Structure-Activity Relationship of Magnesium Ionophore III (ETH 4030)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium Ionophore III, also known as ETH 4030, is a neutral ion carrier with the chemical name N,N′′-Octamethylene-bis(N′-heptyl-N′-methylmalonamide). It is a crucial tool in biomedical research for manipulating and measuring intracellular magnesium concentrations. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative ion selectivity, and the experimental protocols for its characterization and application. Furthermore, this guide explores its use in elucidating the role of magnesium in cellular signaling pathways, supported by detailed diagrams and experimental workflows.

Introduction

Magnesium ions (Mg²⁺) are the second most abundant intracellular divalent cations and play a vital role in a vast array of physiological processes, including enzymatic reactions, signal transduction, and nucleic acid stability. The study of magnesium's role in cellular function has been significantly advanced by the development of selective ionophores, such as this compound. This lipophilic molecule facilitates the transport of Mg²⁺ across biological membranes, allowing researchers to investigate the downstream effects of altered intracellular magnesium levels. Its primary application is in the fabrication of ion-selective electrodes (ISEs) for the potentiometric determination of Mg²⁺ activity in biological samples and aqueous solutions. Understanding the relationship between the structure of this ionophore and its activity is paramount for the design of more selective and efficient ion carriers and for the accurate interpretation of experimental results.

Chemical Structure and Mechanism of Action

The chemical structure of this compound (C₃₀H₅₈N₄O₄) is characterized by a central octamethylene spacer linking two N'-heptyl-N'-methylmalonamide moieties.

Chemical Structure:

The ionophore's mechanism of action relies on its ability to form a lipophilic complex with a magnesium ion, effectively shielding the ion's charge and allowing it to partition into and diffuse across the lipid bilayer of cell membranes or the polymeric membrane of an ISE. The coordination of the Mg²⁺ ion is primarily achieved through the oxygen atoms of the malonamide (B141969) carbonyl groups. The heptyl and methyl groups contribute to the overall lipophilicity of the ionophore, which is essential for its function as a membrane-soluble carrier.

Structure-Activity Relationship (SAR)

The selectivity of a neutral carrier ionophore for a particular ion is determined by a combination of factors, including the size of the cavity formed by the coordinating ligands, the type and arrangement of the coordinating atoms, and the overall lipophilicity of the ionophore-ion complex. The SAR of magnesium ionophores can be elucidated by comparing the performance of structurally related compounds.

A key comparison can be made between this compound (ETH 4030) and Magnesium Ionophore IV (ETH 7025).

Structure of Magnesium Ionophore IV (ETH 7025): N,N′,N′′-Tris[3-(heptylmethylamino)-3-oxopropionyl]-8,8′-iminodioctylamine (C₄₉H₉₄N₆O₆)

Magnesium Ionophore IV is a more complex, "tripodal" structure compared to the linear "dipodal" structure of this compound. This structural difference significantly impacts its ion-selective properties.

Quantitative Data on Ion Selectivity

The selectivity of an ionophore is quantified by its potentiometric selectivity coefficient (log KpotMg,M), where a more negative value indicates a higher selectivity for Mg²⁺ over the interfering ion M. The following table summarizes the selectivity coefficients for ion-selective electrodes formulated with this compound and other related ionophores.

| Ionophore | Interfering Ion (M) | log KpotMg,M | Reference |

| This compound (ETH 4030) | Ca²⁺ | -0.9 | [1][2] |

| K⁺ | -2.0 | [1][2] | |

| Na⁺ | -2.2 | [1][2] | |

| Magnesium Ionophore II (ETH 5214) | Ca²⁺ | -1.1 | [2] |

| K⁺ | -1.9 | [2] | |

| Na⁺ | -2.1 | [2] | |

| Magnesium Ionophore IV (ETH 7025) | Ca²⁺ | -1.2 | [2] |

| K⁺ | -2.9 | [2] | |

| Na⁺ | -4.1 | [2] | |

| Magnesium Ionophore V (ETH 5220) | Ca²⁺ | -1.2 | [2] |

| K⁺ | -2.2 | [2] | |

| Na⁺ | -2.3 | [2] | |

| Magnesium Ionophore VI (ETH 5506) | Ca²⁺ | -1.9 | [2] |

| K⁺ | -3.7 | [2] |

Analysis of SAR from Quantitative Data:

-

Effect of Ligand Arms: The comparison between the dipodal this compound and the tripodal Magnesium Ionophore IV reveals that the increased number of coordinating arms in ETH 7025 leads to a significantly higher selectivity for Mg²⁺ over Na⁺. However, the selectivity over Ca²⁺ is comparable.

-

Influence of Spacer Length: While not explicitly shown in a simple comparison, the length of the alkyl chain separating the coordinating malonamide groups is critical for creating a binding pocket that optimally fits the ionic radius of Mg²⁺.

-

Role of Lipophilicity: The lipophilicity of the ionophore, determined by the length of the alkyl substituents (e.g., heptyl groups), influences its partitioning into the membrane phase and the stability of the ion-carrier complex within the membrane.

Experimental Protocols

Fabrication of a Magnesium Ion-Selective Electrode (Mg-ISE)

This protocol describes the preparation of a PVC membrane-based Mg-ISE using this compound.

Materials:

-

This compound (ETH 4030)

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE)

-

Anionic additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Membrane Cocktail Preparation:

-

In a glass vial, dissolve 1.0 mg of this compound, 0.5 mg of KTpClPB, 66.0 mg of o-NPOE, and 32.5 mg of PVC in approximately 1 mL of THF.

-

Mix thoroughly until all components are fully dissolved.

-

-

Membrane Casting:

-

Pour the membrane cocktail into a glass ring (e.g., 20 mm diameter) placed on a clean, flat glass plate.

-

Allow the THF to evaporate slowly in a dust-free environment for at least 24 hours.

-

-

Electrode Assembly:

-

Cut a small disc (e.g., 5 mm diameter) from the cast membrane.

-

Mount the membrane disc into an electrode body (e.g., Philips IS-561).

-

Fill the electrode body with an internal filling solution of 0.01 M MgCl₂.

-

Insert an Ag/AgCl internal reference electrode into the filling solution.

-

-

Conditioning:

-

Condition the electrode by soaking it in a 0.01 M MgCl₂ solution for at least 4 hours before use.

-

Determination of Potentiometric Selectivity Coefficients (Separate Solution Method)

This protocol outlines the procedure for determining the selectivity of the fabricated Mg-ISE.

Materials:

-

Fabricated Mg-ISE

-

External reference electrode (e.g., Ag/AgCl)

-

High-impedance potentiometer or pH/mV meter

-

Standard solutions of MgCl₂ (e.g., 1 M, 0.1 M, 0.01 M)

-

Standard solutions of interfering ion chlorides (e.g., CaCl₂, KCl, NaCl) at the same concentrations.

Procedure:

-

Calibration with Primary Ion (Mg²⁺):

-

Immerse the Mg-ISE and the reference electrode in the series of standard MgCl₂ solutions, starting from the most dilute to the most concentrated.

-

Record the stable potential (E_Mg) for each solution.

-

Plot E_Mg versus the logarithm of the Mg²⁺ activity (log a_Mg) to obtain the calibration curve. The slope should be close to the Nernstian value of +29.6 mV/decade at 25°C for a divalent cation.

-

-

Measurement with Interfering Ion (M^z+):

-

Rinse the electrodes thoroughly with deionized water.

-

Immerse the electrodes in the series of standard solutions of the interfering ion (e.g., CaCl₂).

-

Record the stable potential (E_M) for each solution.

-

-

Calculation of Selectivity Coefficient:

-

The selectivity coefficient (KpotMg,M) is calculated using the following equation, derived from the Nicolsky-Eisenman equation: log KpotMg,M = (E_M - E_Mg) / S + (1 - z_Mg / z_M) log a_Mg where:

-

E_M and E_Mg are the potentials measured in solutions of the interfering ion and magnesium ion of the same activity, respectively.

-

S is the slope of the Mg-ISE calibration curve.

-

z_Mg and z_M are the charges of the magnesium ion and the interfering ion, respectively.

-

a_Mg is the activity of the magnesium ion.

-

-

Visualization of Experimental Workflows and Signaling Pathways

Workflow for Potentiometric Measurement

The following diagram illustrates the typical experimental setup for a potentiometric measurement using an ion-selective electrode.

Caption: Workflow for potentiometric measurement of Mg²⁺.

Investigating the Role of Intracellular Mg²⁺ in Protein Kinase C (PKC) Signaling

This compound can be used to artificially increase intracellular Mg²⁺ levels to study its impact on signaling pathways. One such pathway involves Protein Kinase C (PKC), a family of enzymes crucial for various cellular processes. While direct modulation of PKC by this compound is not its primary function, the ionophore can be used to investigate the downstream effects of elevated intracellular Mg²⁺ on PKC activity.

The following diagram illustrates a hypothetical signaling cascade where an increase in intracellular Mg²⁺, facilitated by this compound, could modulate PKC-dependent signaling. It is known that Mg²⁺ can influence the activity of various kinases and phosphatases, which in turn can affect the phosphorylation state and activity of PKC isoforms.

Caption: Modulation of PKC signaling by increased intracellular Mg²⁺.

Conclusion

This compound (ETH 4030) is an indispensable tool for researchers studying the multifaceted roles of magnesium in biological systems. Its well-defined structure and predictable ionophoric activity have enabled significant advancements in our understanding of intracellular magnesium homeostasis and its impact on cellular signaling. The structure-activity relationships, elucidated through comparative studies with other ionophores, provide a rational basis for the design of future generations of ion carriers with enhanced selectivity and efficiency. The experimental protocols detailed in this guide offer a practical framework for the fabrication and characterization of Mg-selective sensors, empowering researchers to conduct precise and reliable measurements. As our appreciation for the intricate regulatory functions of magnesium continues to grow, the utility of tools like this compound in dissecting complex signaling networks will undoubtedly expand.

References

An In-depth Technical Guide to the Lipophilicity and Function of Magnesium Ionophore III

For Researchers, Scientists, and Drug Development Professionals